(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- is a complex organic compound with the molecular formula and a molecular weight of approximately 592.68 g/mol. It is characterized by the presence of two sulfonamide groups and two phenylsulfonyl substituents attached to a biphenyl backbone. This compound is registered under the CAS number 7218-46-4 and has various structural representations, including its InChIKey, which is IISDMBNJXWPOIZ-UHFFFAOYSA-N .
The compound exhibits a melting point range of 244-247 °C, indicating its stability at elevated temperatures. Its structure can be represented in various formats, including InChI and SMILES notations, which facilitate its identification in chemical databases .
The reactivity of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- primarily involves nucleophilic substitution reactions typical of sulfonamide compounds. The sulfonamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids. Additionally, the compound may participate in coupling reactions with various electrophiles due to the presence of the biphenyl moiety.
The synthesis of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- has several applications in both research and industry:
Studies on the interactions of (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- with biological targets are crucial for understanding its potential therapeutic effects. While specific interaction studies are scarce for this compound alone, related sulfonamide compounds have been shown to interact with enzymes involved in metabolic pathways and cellular signaling . Future research could focus on elucidating these interactions through methods such as molecular docking and enzyme inhibition assays.
Several compounds share structural similarities with (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Sulfanilamide | Simple sulfanilamide structure | First synthetic antibacterial drug |
Benzene sulfonamide | Contains a single sulfonamide group | Used as an intermediate in dye production |
4-Aminobenzenesulfonamide | Contains an amino group | Exhibits antibacterial properties |
The uniqueness of (1,1'-Biphenyl)-4,4'-disulfonamide lies in its dual sulfonamide functionality combined with a biphenyl framework that enhances its potential for diverse applications compared to simpler analogs.